molecular formula C9H15N3O3S B1274690 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine CAS No. 80466-86-0

4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine

Cat. No. B1274690
CAS RN: 80466-86-0
M. Wt: 245.3 g/mol
InChI Key: IBUIILNAJLHSRC-UHFFFAOYSA-N
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Description

“4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine” is a chemical compound with a molecular weight of 245.3 . It is used as a pharmaceutical intermediate .

Scientific Research Applications

Medicinal Chemistry

4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine: has been identified as a valuable intermediate in pharmaceutical research. Its core structure, the pyrazole ring, is known for its presence in compounds with a wide range of biological activities . This compound’s derivatives are being explored for their potential use in developing new therapeutic agents due to their modifiable structure, which allows for the attachment of various pharmacophores.

Agriculture

In the agricultural sector, pyrazole derivatives are utilized for their herbicidal properties. Compounds like pyroxasulfone , which contain the pyrazole moiety, act as seedling growth inhibitors by targeting very long-chain fatty acid elongases, crucial enzymes for plant growth . This indicates that derivatives of the compound could be synthesized for similar applications in controlling weed growth.

Material Science

The pyrazole ring found in 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine is a part of many compounds that exhibit significant properties relevant to material science. These properties include forming polymers and creating materials with specific photophysical characteristics . Research in this field could lead to the development of new materials with unique properties for industrial applications.

Industrial Chemistry

In industrial chemistry, pyrazole derivatives are often used as intermediates in the synthesis of more complex molecules. The sulfonyl and morpholine groups present in the compound can act as reactive sites for further chemical transformations, leading to the production of various industrial chemicals .

Environmental Science

The environmental applications of such compounds are still under exploration. However, the potential for using pyrazole derivatives in environmental remediation processes, such as the degradation of pollutants or as sensors for environmental monitoring, is a promising area of research .

Biochemistry

In biochemistry, the pyrazole core of 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine can be utilized to study enzyme inhibition and receptor-ligand interactions due to its structural similarity to adenine . This similarity allows it to bind to the active sites of certain enzymes, providing insights into enzyme function and aiding in the design of enzyme inhibitors.

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives have diverse pharmacological effects

Mode of Action

It’s known that treatment of similar compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Pyrazole derivatives are known for their antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.

Pharmacokinetics

The compound’s predicted properties such as melting point (126 °c), boiling point (4208±450 °C), and density (1262±006 g/cm3) have been reported . These properties can influence the compound’s bioavailability.

Result of Action

It’s known that pyrazole derivatives have potent antileishmanial and antimalarial activities . This suggests that the compound might have similar effects.

properties

IUPAC Name

4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S/c1-7-9(8(2)11-10-7)16(13,14)12-3-5-15-6-4-12/h3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUIILNAJLHSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390553
Record name 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80466-86-0
Record name 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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